
3-(2-Ethylbutoxy)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ethylbutoxy)propionic acid, also known as EBPA, is a chemical compound that belongs to the class of carboxylic acids. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. EBPA has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(2-Ethylbutoxy)propionic acid is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process. By inhibiting COX-2, 3-(2-Ethylbutoxy)propionic acid may reduce the production of prostaglandins, which are responsible for inflammation.
Biochemical and Physiological Effects:
3-(2-Ethylbutoxy)propionic acid has been shown to have anti-inflammatory and anti-tumor properties in vitro and in vivo. In animal studies, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells. However, the safety and efficacy of 3-(2-Ethylbutoxy)propionic acid in humans have not been fully established.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Ethylbutoxy)propionic acid has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, 3-(2-Ethylbutoxy)propionic acid has some limitations, such as its low solubility in water and its potential toxicity. Therefore, caution should be taken when handling and using 3-(2-Ethylbutoxy)propionic acid in laboratory experiments.
Direcciones Futuras
There are several future directions for research on 3-(2-Ethylbutoxy)propionic acid. One area of interest is the development of new synthesis methods that can improve the yield and purity of the product. Another area of research is the investigation of the mechanism of action of 3-(2-Ethylbutoxy)propionic acid and its potential applications in the treatment of inflammatory diseases and cancer. Additionally, the safety and toxicity of 3-(2-Ethylbutoxy)propionic acid in humans need to be further studied to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-(2-Ethylbutoxy)propionic acid involves the reaction of 2-ethylhexanol with propylene oxide in the presence of a catalyst. The reaction proceeds through a ring-opening mechanism, resulting in the formation of 3-(2-Ethylbutoxy)propionic acid. The reaction conditions, such as temperature, pressure, and catalyst type, can affect the yield and purity of the product.
Aplicaciones Científicas De Investigación
3-(2-Ethylbutoxy)propionic acid has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as an intermediate in the synthesis of anti-inflammatory and anti-cancer drugs. In agriculture, it has been used as a herbicide and growth regulator. 3-(2-Ethylbutoxy)propionic acid has also been investigated for its potential applications in the field of polymer chemistry.
Propiedades
Número CAS |
10213-74-8 |
|---|---|
Nombre del producto |
3-(2-Ethylbutoxy)propionic acid |
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
3-(2-ethylbutoxy)propanoic acid |
InChI |
InChI=1S/C9H18O3/c1-3-8(4-2)7-12-6-5-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) |
Clave InChI |
ZLPVZWUOBAHGNY-UHFFFAOYSA-N |
SMILES |
CCC(CC)COCCC(=O)O |
SMILES canónico |
CCC(CC)COCCC(=O)O |
Punto de ebullición |
343.0 °C |
melting_point |
32.5 °C |
Otros números CAS |
10213-74-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



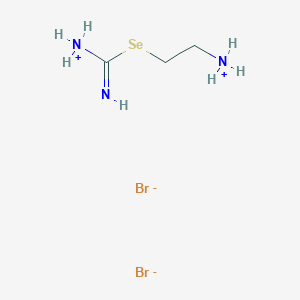
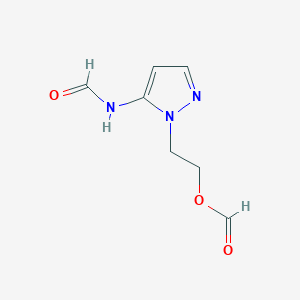
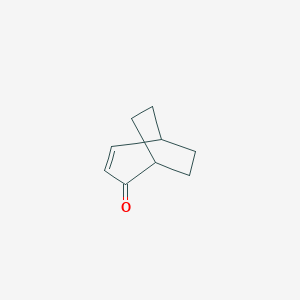
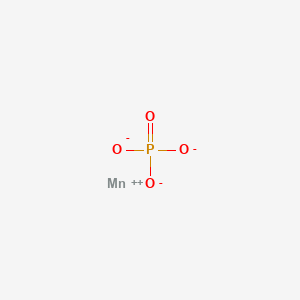

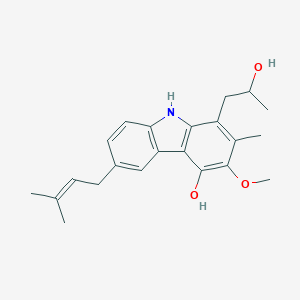

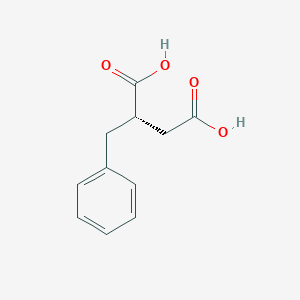

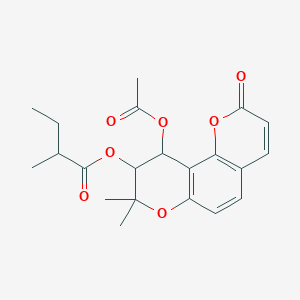
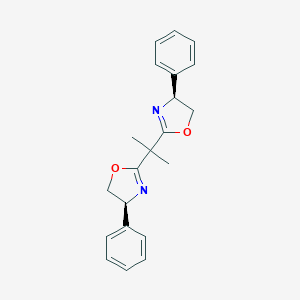

![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-1-ium-3-yl]methyl acetate;chloride](/img/structure/B159107.png)
